molecular formula C22H25ClN2O5S B300468 methyl 1-({4-[(2-chlorobenzyl)(methylsulfonyl)amino]phenyl}carbonyl)piperidine-4-carboxylate

methyl 1-({4-[(2-chlorobenzyl)(methylsulfonyl)amino]phenyl}carbonyl)piperidine-4-carboxylate

Cat. No.: B300468
M. Wt: 465 g/mol
InChI Key: DHXDNQSGCFPPLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 1-({4-[(2-chlorobenzyl)(methylsulfonyl)amino]phenyl}carbonyl)piperidine-4-carboxylate is a complex organic compound with the molecular formula C22H25ClN2O5S and a molar mass of 464.96 g/mol . This compound is known for its unique chemical structure, which includes a piperidine ring, a benzoyl group, and a chlorobenzyl moiety. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-({4-[(2-chlorobenzyl)(methylsulfonyl)amino]phenyl}carbonyl)piperidine-4-carboxylate typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Formation of the Benzoyl Intermediate: This involves the reaction of 4-aminobenzoyl chloride with 2-chlorobenzylamine in the presence of a base such as triethylamine.

    Sulfonylation: The resulting intermediate is then reacted with methylsulfonyl chloride to introduce the methylsulfonyl group.

    Piperidine Ring Formation: The final step involves the cyclization of the intermediate with piperidine-4-carboxylic acid methyl ester under acidic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-performance liquid chromatography (HPLC) for purification and the implementation of large-scale reactors to handle the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

methyl 1-({4-[(2-chlorobenzyl)(methylsulfonyl)amino]phenyl}carbonyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl moiety using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

methyl 1-({4-[(2-chlorobenzyl)(methylsulfonyl)amino]phenyl}carbonyl)piperidine-4-carboxylate is utilized in various fields of scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 1-({4-[(2-chlorobenzyl)(methylsulfonyl)amino]phenyl}carbonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-{4-[(2-chlorobenzyl)amino]benzoyl}-4-piperidinecarboxylate: Lacks the methylsulfonyl group.

    Methyl 1-{4-[(2-methylbenzyl)(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate: Contains a methyl group instead of a chlorine atom.

Uniqueness

methyl 1-({4-[(2-chlorobenzyl)(methylsulfonyl)amino]phenyl}carbonyl)piperidine-4-carboxylate is unique due to the presence of both the chlorobenzyl and methylsulfonyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential interactions with biological targets, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C22H25ClN2O5S

Molecular Weight

465 g/mol

IUPAC Name

methyl 1-[4-[(2-chlorophenyl)methyl-methylsulfonylamino]benzoyl]piperidine-4-carboxylate

InChI

InChI=1S/C22H25ClN2O5S/c1-30-22(27)17-11-13-24(14-12-17)21(26)16-7-9-19(10-8-16)25(31(2,28)29)15-18-5-3-4-6-20(18)23/h3-10,17H,11-15H2,1-2H3

InChI Key

DHXDNQSGCFPPLG-UHFFFAOYSA-N

SMILES

COC(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)N(CC3=CC=CC=C3Cl)S(=O)(=O)C

Canonical SMILES

COC(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)N(CC3=CC=CC=C3Cl)S(=O)(=O)C

Origin of Product

United States

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